

Application Note: High-Resolution RP-HPLC Separation of Methionylphenylalanine (Met-Phe)

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Compound of Interest

Compound Name: Methionylphenylalanine

CAS No.: 14492-14-9

Cat. No.: B079014

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Abstract

This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the separation and quantification of the dipeptide **Methionylphenylalanine** (Met-Phe). Designed for drug development and pharmacokinetic profiling, this method overcomes common challenges associated with hydrophobic dipeptides, specifically methionine oxidation and phenyl-ring stacking interactions. The protocol utilizes a C18 stationary phase with a trifluoroacetic acid (TFA) ion-pairing system to achieve baseline resolution (

) and high sensitivity (LOD

ng/mL).

Introduction & Molecule Profile

Methionylphenylalanine (Met-Phe) is a hydrophobic dipeptide often utilized as a model substrate for peptide transporters (e.g., PepT1) and as a precursor in pharmaceutical synthesis. Its analysis requires careful consideration of two distinct physicochemical properties:

- **Hydrophobicity:** Both Methionine (Met) and Phenylalanine (Phe) side chains are non-polar, necessitating a higher organic content for elution compared to hydrophilic peptides.
- **Oxidative Instability:** The thioether group in Methionine is susceptible to oxidation, forming Methionine Sulfoxide (Met(O)-Phe), which elutes earlier than the native parent peptide.

Physicochemical Data

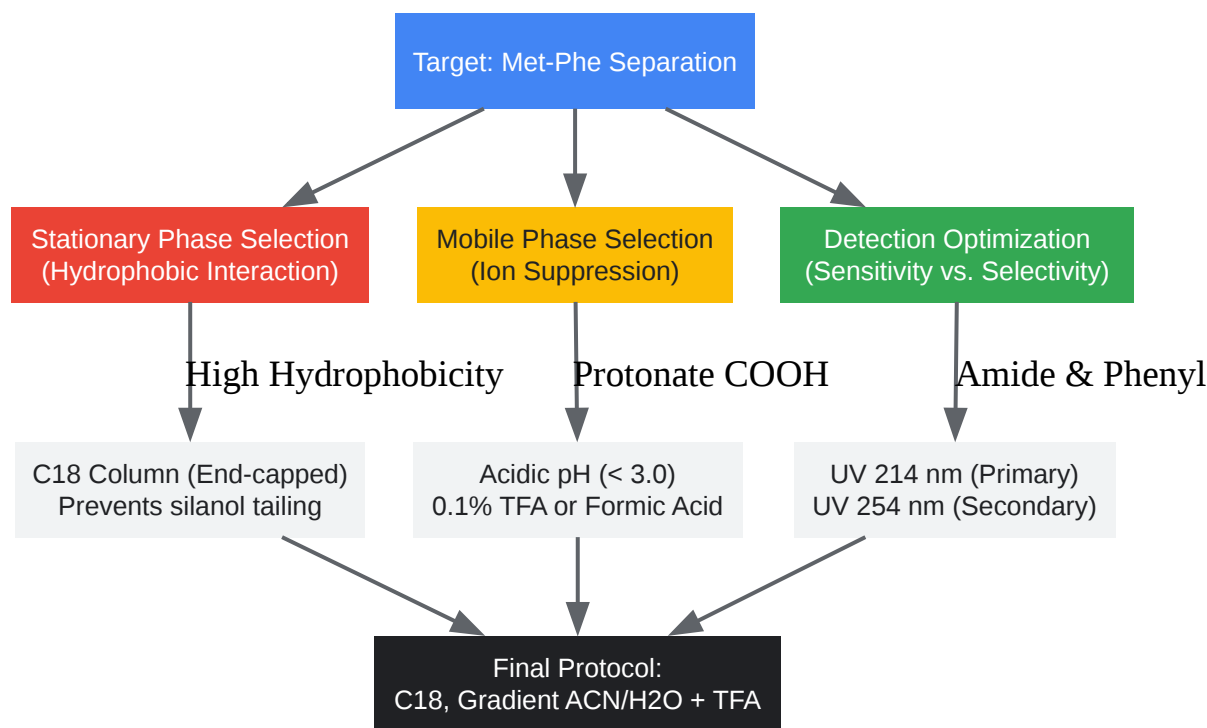
Parameter	Value	Chromatographic Implication
Molecular Weight	296.39 g/mol	Suitable for UV and MS detection (m/z 297.4 [M+H] ⁺).
Isoelectric Point (pI)	~5.5	Zwitterionic at neutral pH; requires acidic pH for retention.
Hydrophobicity (GRAVY)	Positive (Hydrophobic)	Strong retention on alkyl-bonded phases (C18/C8).
UV Absorption	214 nm (Peptide bond), 257 nm (Phe)	Dual-wavelength monitoring allows purity confirmation.

Method Development Strategy

The separation strategy relies on Ion-Pairing Reversed-Phase Chromatography. At low pH (pH < 3.0), the carboxylic acid terminus is protonated (neutral), and the amino terminus is protonated (positive). The addition of TFA acts as an anionic counter-ion, forming a neutral ion pair with the peptide, which enhances retention and peak symmetry on the hydrophobic C18 surface.

Mechanistic Workflow

The following diagram illustrates the decision logic used to select the critical method parameters.



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Figure 1: Method Development Decision Tree highlighting the selection of C18 chemistry and acidic mobile phase to optimize Met-Phe retention.

Detailed Experimental Protocol

Instrumentation & Reagents[1][2][3][4][5][6][7][8][9]

- HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with DAD/PDA detector.
- Column: Agilent Zorbax 300SB-C18 (4.6 x 150 mm, 5 μm) or Phenomenex Kinetex C18 (4.6 x 100 mm, 2.6 μm).
 - Note: 300 \AA pore size is preferred for peptides to prevent exclusion, though Met-Phe is small enough for standard 80-100 \AA pores.
- Reagents:
 - Acetonitrile (ACN), HPLC Grade (Sigma-Aldrich).
 - Water, Milli-Q (18.2 M Ω ·cm).

- Trifluoroacetic Acid (TFA), Sequencing Grade (Thermo Fisher).
- Met-Phe Standard (>98% purity).

Chromatographic Conditions

This gradient is optimized to separate Met-Phe from common impurities (Met, Phe, and Met-sulfoxide-Phe).

Parameter	Setting
Mobile Phase A	0.1% TFA in Water (v/v)
Mobile Phase B	0.1% TFA in Acetonitrile (v/v)
Flow Rate	1.0 mL/min
Column Temp	30°C (Controlled)
Injection Vol	10 - 20 µL
Detection	UV 214 nm (Quantification), 254 nm (Confirmation)

Gradient Table:

Time (min)	% Mobile Phase B	Event
0.0	5%	Equilibration / Loading
2.0	5%	Isocratic Hold (Salt elution)
15.0	60%	Linear Gradient (Peptide elution)
16.0	95%	Wash Step
18.0	95%	Wash Step
18.1	5%	Re-equilibration

| 25.0 | 5% | End of Run |

Sample Preparation (Standard & Biological)

Proper sample preparation is critical to prevent the oxidation of Methionine.

A. Standard Preparation:

- Dissolve 1 mg Met-Phe in 1 mL of 10% ACN / 90% Water.
- Crucial Step: Purge headspace with Nitrogen gas to prevent oxidation.
- Store at -20°C.

B. Biological Sample Extraction (Plasma/Serum): Protein precipitation is recommended over SPE for small dipeptides to maximize recovery, as dipeptides can sometimes break through standard SPE cartridges.



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Figure 2: Protein Precipitation Protocol for Met-Phe extraction from biological matrices.

Validation Parameters & Acceptance Criteria

This method should be validated according to ICH Q2(R1) guidelines.

Parameter	Acceptance Criteria	Notes
Linearity (R ²)	> 0.999	Range: 1.0 – 100 µg/mL
Precision (RSD)	< 2.0%	Intra-day and Inter-day (n=6)
Accuracy (Recovery)	95% - 105%	Spiked plasma samples
LOD / LOQ	S/N > 3 / S/N > 10	Est. LOQ: 50 ng/mL (UV 214nm)
Resolution ()	> 2.0	Between Met-Phe and Met(O)-Phe

Troubleshooting & Critical Insights

The "Split Peak" Phenomenon (Oxidation)

If the Met-Phe peak appears as a doublet or has a pre-shoulder, it is likely Methionine Sulfoxide.

- Cause: Exposure to air or peroxides in solvents.
- Solution: Use fresh Milli-Q water. Add 0.1% Thiodiglycol to the sample buffer as an antioxidant if stability is poor.
- Identification: The oxidized form (Met(O)-Phe) is more polar and will elute earlier (approx. 1-2 min before the main peak).

Peak Tailing

- Cause: Secondary interactions between the free amine of the dipeptide and residual silanols on the silica column.
- Solution: Ensure TFA concentration is at least 0.05%.^[1] If tailing persists, switch to a "End-capped" column (e.g., Zorbax Eclipse Plus C18) which blocks silanol groups.

References

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